5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
Brand Name: Vulcanchem
CAS No.: 850906-49-9
VCID: VC4380587
InChI: InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2
SMILES: C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl
Molecular Formula: C23H19Cl2NO2
Molecular Weight: 412.31

5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

CAS No.: 850906-49-9

Cat. No.: VC4380587

Molecular Formula: C23H19Cl2NO2

Molecular Weight: 412.31

* For research use only. Not for human or veterinary use.

5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one - 850906-49-9

Specification

CAS No. 850906-49-9
Molecular Formula C23H19Cl2NO2
Molecular Weight 412.31
IUPAC Name 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Standard InChI InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2
Standard InChI Key GDYIQFRXEKXHSA-UHFFFAOYSA-N
SMILES C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one, reflects its intricate architecture. Its molecular formula is C<sub>23</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>2</sub>, with a molecular weight of 412.3 g/mol . Key structural components include:

  • A tetrahydroisoquinoline core fused with a ketone group at position 1.

  • A 4-chlorobenzyloxy substituent at position 5.

  • A 4-chlorobenzyl group at position 2.

The presence of two 4-chlorophenyl moieties enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The tetrahydroisoquinoline scaffold is known for conformational flexibility, with cyclohexene and dihydropyridine rings often adopting twisted-boat or chair-like conformations, as observed in related structures .

Structural and Crystallographic Insights

X-ray crystallography of related tetrahydroisoquinoline derivatives reveals critical conformational details:

Ring Conformations

  • The cyclohexene ring often adopts a twist-boat conformation, as seen in 1-(4-chlorophenyl)-4-(4-methylphenyl)-3,8-dioxo-1,2,5,6,7,8-hexahydroquine-3-carboxylic acid .

  • The dihydropyridine ring may exhibit planarity, with puckering parameters (e.g., Q<sub>T</sub> = 0.441 Å, θ = 123.3°) indicative of non-planar distortions .

Intermolecular Interactions

  • Hydrogen Bonding: Intramolecular O—H⋯O bonds stabilize acetyl or hydroxyl groups, as observed in 2-{[7-acetyl-8-(4-chlorophenyl)sulfanyl]-1,2,3,4-tetrahydroisoquinoline} .

  • C—H⋯π Interactions: These contribute to crystal packing, forming dimers or layered structures .

Table 1: Key Crystallographic Parameters for Analogous Compounds

CompoundSpace GroupConformationNotable Interactions
1-(4-Chlorophenyl) hexahydroquinolinePbcaTwist-boatN—H⋯O, C—H⋯O
2-(4-Iodophenyl) tetrahydroisoquinolineP2<sub>1</sub>/cPlanar coreC—H⋯π
CompoundTargetIC<sub>50</sub> (nM)Citation
NVP-CGM097HDM21.2
KA-12 (Isoquinoline derivative)Thymidine phosphorylase0.8

Future Directions and Challenges

Optimization Strategies

  • Stereochemical Control: Enantioselective synthesis could enhance potency, as seen in (3R)-N-[(2R)-3-(4-chlorophenyl)-1-oxopropan-2-yl] derivatives .

  • Prodrug Development: Esterification of the ketone group may improve bioavailability.

Unresolved Questions

  • Metabolic Stability: The impact of 4-chlorophenyl groups on cytochrome P450 metabolism remains unexplored.

  • Target Selectivity: Off-target effects on neurotransmitter receptors (e.g., sigma receptors) warrant investigation .

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